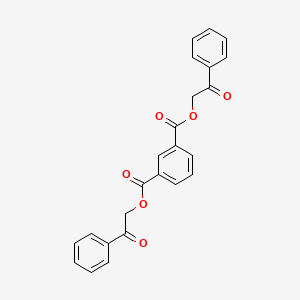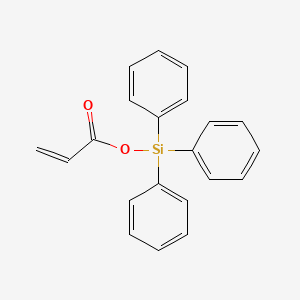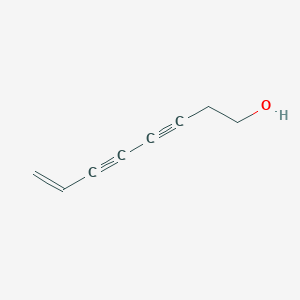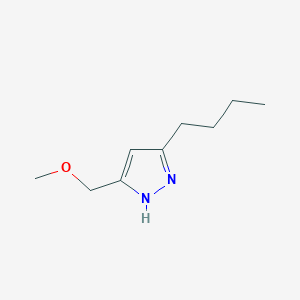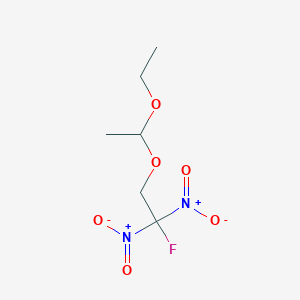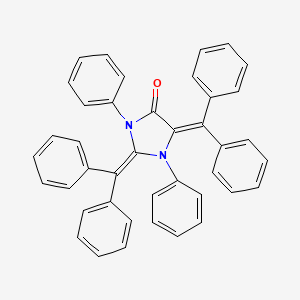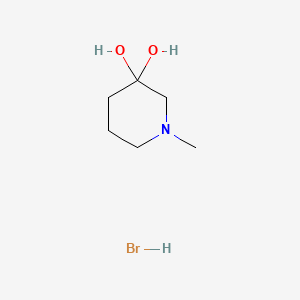
1-methylpiperidine-3,3-diol Hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpiperidine-3,3-diol Hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a methyl group at the nitrogen atom and two hydroxyl groups at the third carbon atom, along with a hydrobromide salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-3,3-diol Hydrobromide can be synthesized through various methods. One common approach involves the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. Another method includes the reduction of diketones using reducing agents like sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methylpiperidine-3,3-diol Hydrobromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
1-Methylpiperidine-3,3-diol Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-Methylpiperidine-3,3-diol Hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The hydroxyl groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine.
Pyrrolidine: A five-membered ring analog of piperidine.
Piperazine: A six-membered ring with two nitrogen atoms.
Uniqueness: 1-Methylpiperidine-3,3-diol Hydrobromide is unique due to the presence of two hydroxyl groups at the third carbon atom, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific reactivity and applications .
Propiedades
Número CAS |
114506-99-9 |
|---|---|
Fórmula molecular |
C6H14BrNO2 |
Peso molecular |
212.08 g/mol |
Nombre IUPAC |
1-methylpiperidine-3,3-diol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-7-4-2-3-6(8,9)5-7;/h8-9H,2-5H2,1H3;1H |
Clave InChI |
FDRAZNYIWJFKIW-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)(O)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



